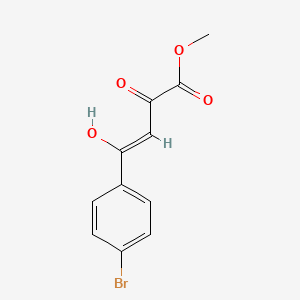

methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate

Description

Properties

IUPAC Name |

methyl (Z)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXPHNFANFKOJY-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=C(C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)/C=C(/C1=CC=C(C=C1)Br)\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate typically involves the reaction of 4-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular aldol condensation to form the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of a diketone.

Reduction: Formation of a diol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a precursor to active pharmaceutical ingredients.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with various molecular targets and pathways. The compound’s hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The bromophenyl group may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl (2Z)-4-(4-Bromophenyl)-2-Hydroxy-4-Oxobut-2-Enoate and Related Compounds

Key Observations :

- Electronic Effects : The 4-bromophenyl group in the target compound enhances electron-withdrawing character compared to the 2-furyl group in the ethyl analog, affecting reactivity in cycloadditions and nucleophilic attacks .

- Hydrogen Bonding : The hydroxyl group enables stronger hydrogen-bonding interactions than the amide group in N-(4-bromophenyl)maleamic acid, influencing crystal packing and solubility .

- Steric Considerations : Methyl esters (as in the target compound) generally exhibit lower steric hindrance than ethyl esters, facilitating faster reaction kinetics in ester hydrolysis or transesterification .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- Collision Cross-Section (CCS) : The target compound’s CCS (149.5 Ų for [M+H]+) suggests a compact conformation under mass spectrometry conditions, likely due to intramolecular H-bonding between the hydroxyl and carbonyl groups .

- Solubility Trends : The carboxylic acid group in N-(4-bromophenyl)maleamic acid confers higher aqueous solubility than the ester derivatives, which are more lipophilic .

Biological Activity

Methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a bromophenyl group and a hydroxy group, is part of a class of enones that have been studied for their diverse biological effects. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

- Chemical Formula : C12H11BrO4

- Molecular Weight : 299.12 g/mol

- CAS Number : 39847-97-7

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 4-bromobenzaldehyde and methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction conditions generally include refluxing in ethanol for several hours, which facilitates the formation of the desired product with significant yields.

Anticancer Activity

This compound has been investigated for its anticancer properties. The presence of the bromine atom is hypothesized to play a crucial role in modulating biological activity by interacting with cellular targets involved in cancer progression. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

The mechanism of action for this compound likely involves:

- Hydrogen Bonding : The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing enzyme activity.

- Receptor Interaction : The bromophenyl group may interact with specific receptors or enzymes, altering their activity and affecting various biochemical pathways.

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and apoptosis in cancerous cells .

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, we can compare it with structurally related compounds:

| Compound Name | Substituent | Biological Activity |

|---|---|---|

| Methyl (2Z)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate | Chlorine | Moderate antibacterial activity |

| Methyl (2Z)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate | Fluorine | Anticancer properties; lower toxicity |

| Methyl (2Z)-4-(4-methylphenyl)-2-hydroxy-4-oxobut-2-enoate | Methyl | Limited data; potential for lower reactivity |

The presence of bromine in this compound is expected to enhance its reactivity compared to chlorine or fluorine analogs, potentially leading to greater biological activity .

Case Studies

- Antimicrobial Screening : A study evaluated various brominated compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited significant inhibition zones, suggesting potential use as antimicrobial agents.

- Anticancer Research : In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through ROS generation and modulation of apoptotic pathways.

Q & A

Basic: What are the established synthetic routes for methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate, and how do reaction conditions affect yield and stereochemistry?

Methodological Answer:

The compound is typically synthesized via a Knoevenagel condensation between 4-bromobenzaldehyde and methyl acetoacetate under basic conditions (e.g., sodium ethoxide in ethanol). Key factors influencing yield and stereochemistry include:

- Base selection : Sodium ethoxide promotes enolate formation, critical for the (Z)-isomer selectivity.

- Solvent and temperature : Refluxing ethanol (~78°C) ensures optimal reaction kinetics and minimizes side reactions like ester hydrolysis .

- Purification : Column chromatography or recrystallization is essential to isolate the pure (2Z)-isomer, confirmed via NMR coupling constants (e.g., JH,H ~12–16 Hz for Z-configuration) .

Basic: How is the molecular structure validated post-synthesis?

Methodological Answer:

Structural validation employs:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the bromophenyl group (δ ~7.5–7.8 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm). The Z-configuration is inferred from coupling constants between α,β-unsaturated protons .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]<sup>+</sup> at m/z 284.97568 (predicted CCS: 149.5 Ų) .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL) confirms bond lengths, angles, and stereochemistry .

Advanced: What crystallographic tools and validation protocols are recommended for analyzing this compound?

Methodological Answer:

- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is preferred for small-molecule crystallography. ORTEP-III generates thermal ellipsoid diagrams to visualize anisotropic displacement .

- Validation metrics :

- R1 and wR2 values (<5% for high-quality data).

- PLATON/CHECKCIF to identify symmetry errors or missed twinning .

- Hydrogen-bonding networks analyzed via graph-set notation (e.g., C(4) chains) .

Example: The title compound’s crystal packing (monoclinic P21/c, a = 6.29 Å, β = 98.2°) shows intermolecular O–H···O hydrogen bonds stabilizing the lattice .

Advanced: How do intermolecular interactions influence the compound’s physicochemical properties?

Methodological Answer:

- Hydrogen bonding : The hydroxyl group forms O–H···O bonds with adjacent carbonyl oxygens, influencing solubility and melting point. Graph-set analysis (e.g., D motifs) quantifies these interactions .

- π-π stacking : The bromophenyl ring engages in edge-to-face interactions (distance ~3.5 Å), affecting crystallization behavior and stability .

Advanced: What biological activities have been reported, and how are mechanisms of action investigated?

Methodological Answer:

- Anticancer assays : Dose-dependent cytotoxicity is tested against cancer cell lines (e.g., MCF-7) via MTT assays. IC50 values correlate with substituent effects; bromine enhances lipophilicity and membrane permeability .

- Enzyme inhibition : Molecular docking (e.g., AutoDock Vina) predicts binding to kinases or proteases. Kinetic studies (e.g., Lineweaver-Burk plots) validate competitive/non-competitive inhibition .

Advanced: How do structural modifications (e.g., bromo vs. fluoro substituents) alter reactivity and bioactivity?

Methodological Answer:

- Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity at the α,β-unsaturated carbonyl, enhancing reactivity in Michael additions. Fluorine, being smaller, reduces steric hindrance but lowers electrophilicity .

- Biological impact : Brominated analogs show higher anticancer activity (e.g., IC50 = 15 µM vs. 25 µM for fluoro derivatives) due to improved target binding affinity .

Advanced: How can researchers resolve contradictions in reported data (e.g., synthetic yields or bioactivity)?

Methodological Answer:

- Reproducibility checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability.

- Data reconciliation : Compare crystallographic data (CCDC entries) to identify polymorphic forms or solvates affecting bioactivity .

- Computational modeling : DFT calculations (e.g., Gaussian09) predict tautomeric equilibria or reactive intermediates that may explain divergent results .

Advanced: What computational methods predict physicochemical properties like collision cross-section (CCS), and how are they validated?

Methodological Answer:

- Ion mobility spectrometry (IMS) : Experimental CCS values (e.g., 149.5 Ų for [M+H]<sup>+</sup>) are obtained via drift tube measurements.

- Software tools : MOBCAL or IMPACT predicts CCS using molecular dynamics trajectories. Validation involves correlation analysis (R<sup>2</sup> >0.95 between predicted/experimental CCS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.